molecular formula C20H23N3O3 B11081349 N~2~-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

N~2~-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

Cat. No.: B11081349
M. Wt: 353.4 g/mol
InChI Key: COVUCCOFQWTZMJ-UHFFFAOYSA-N
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Description

N~2~-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with phenyl and phenoxyethyl groups, making it an interesting subject for studies in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide typically involves the reaction of phenylpyrrolidine with 2-phenoxyethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K~2~CO~3~) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N~2~-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-phenoxyethyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-N-(2-phenoxyethyl)-1-N-phenylpyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C20H23N3O3/c24-19(21-13-15-26-17-10-5-2-6-11-17)18-12-7-14-23(18)20(25)22-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25)

InChI Key

COVUCCOFQWTZMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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